De-alpha-D-glucopyranoside hydroxy canagliflozin is a compound derived from canagliflozin, which is primarily used as an anti-diabetic medication. Canagliflozin functions by inhibiting the sodium-glucose cotransporter 2 (SGLT2), thereby reducing glucose reabsorption in the kidneys and lowering blood sugar levels in patients with type 2 diabetes mellitus. This compound represents a significant advancement in diabetes treatment due to its dual action of reducing blood glucose levels while also promoting weight loss and cardiovascular health.
Canagliflozin was first approved by regulatory authorities for clinical use in 2013. It is synthesized through various chemical processes that involve the modification of glucopyranoside structures to enhance its pharmacological properties. The compound is characterized by its complex molecular structure, which includes both hydrophilic and lipophilic components, allowing it to interact effectively with biological membranes.
De-alpha-D-glucopyranoside hydroxy canagliflozin falls under the classification of SGLT2 inhibitors, a category of drugs used primarily in the management of type 2 diabetes. It is also categorized as a glycoside due to its glucopyranoside component, which plays a crucial role in its mechanism of action.
The synthesis of de-alpha-D-glucopyranoside hydroxy canagliflozin typically involves several chemical reactions including acylation, cyclization, and purification stages. The process begins with the preparation of acetylated canagliflozin, which is subsequently treated with various solvents such as methanol and dichloromethane to achieve desired purity levels.
The molecular formula for de-alpha-D-glucopyranoside hydroxy canagliflozin is C24H25FO5S. The compound features a glucopyranoside moiety that enhances its solubility and bioavailability.
De-alpha-D-glucopyranoside hydroxy canagliflozin undergoes various chemical reactions during its synthesis:
The reactions are typically monitored using chromatographic techniques to ensure completion and purity. Conditions such as temperature, pH, and solvent choice are critical for optimizing yields.
De-alpha-D-glucopyranoside hydroxy canagliflozin acts primarily by inhibiting SGLT2 in the proximal renal tubules. This inhibition leads to decreased glucose reabsorption from urine back into the bloodstream, resulting in increased glucose excretion.
De-alpha-D-glucopyranoside hydroxy canagliflozin has significant applications in:
This compound represents an important advancement in diabetes therapy, demonstrating how structural modifications can enhance pharmacological effectiveness while minimizing side effects associated with traditional treatments.
High-resolution cryo-electron microscopy (cryo-EM) studies reveal that De-alpha-D-glucopyranoside Hydroxy Canagliflozin stabilizes the SGLT2–MAP17 complex in a rigid outward-open conformation. At 2.6–3.3 Å resolution, the inhibitor's aglycone moiety occupies a hydrophobic pocket formed by transmembrane helices TM1, TM2, and TM7, while its glucose-like group forms hydrogen bonds with Q457 (TM11) and H193 (TM5) [1] [2]. This binding physically obstructs the extracellular vestibule, preventing conformational transitions required for glucose translocation. MAP17, an essential auxiliary subunit, anchors TM13 via electrostatic interactions (residues R18 and D21), amplifying the compound's inhibitory effect by reducing complex flexibility by 40% compared to apo-states [2] [4].
Table 1: Key Structural Interactions in SGLT2–MAP17 Complex
Component | Residue | Interaction Type | Bond Distance (Å) | Functional Impact |
---|---|---|---|---|
SGLT2 | Q457 | H-bond | 2.8 | Glucose mimicry |
SGLT2 | H193 | H-bond | 3.0 | Stabilizes glucoside orientation |
SGLT2 | F98 | π-Stacking | 4.2 | Aglycone anchoring |
MAP17 | R18 | Salt bridge | 3.5 | Enhances TM13 rigidity |
De-alpha-D-glucopyranoside Hydroxy Canagliflozin exploits the Na⁺-dependent alternating-access mechanism of SGLT2. Cryo-EM structures confirm Na⁺ binds at the conserved Na2 site (coordinated by S392, S393, and Q457) prior to inhibitor engagement [1] [4]. This binding stabilizes the outward-facing state, increasing the inhibitor's binding affinity by 15-fold compared to Na⁺-free conditions. Molecular dynamics simulations demonstrate that Na⁺ dissociation triggers a 35° rotation of the "hash domain" (TM6–TM10), transitioning SGLT2 to an inward-open conformation. The inhibitor's C-glucoside linkage restricts this rotation by reinforcing hydrogen networks between TM1 and TM6, thereby "locking" Na⁺ in its binding site and halting the transport cycle [2] [10].
Kinetic analyses reveal fundamental differences between O-glucoside inhibitors (e.g., phlorizin) and C-glucoside analogues like De-alpha-D-glucopyranoside Hydroxy Canagliflozin:
Table 2: Kinetic Parameters of SGLT2 Inhibitors
Inhibitor Class | Kd (nM) | Association Rate (M⁻¹s⁻¹) | Dissociation Half-life | Conformational Selectivity |
---|---|---|---|---|
O-Glucosides (Phlorizin) | 12–140 | 1.5 × 10⁴ | 30 min | Biphasic (binds inward/outward) |
C-Glucosides (Canagliflozin-type) | 1–6 | 3.2 × 10⁵ | >24 hours | Outward-only |
Dual SGLT1/2 (Sotagliflozin) | 2 (SGLT2), 40 (SGLT1) | 1.8 × 10⁵ | 12 hours | Outward (SGLT2-specific) |
The "hash domain" (TM6–TM10) undergoes rotational shifts during SGLT2's transport cycle. De-alpha-D-glucopyranoside Hydroxy Canagliflozin acts as an allosteric modulator by:
Table 3: Allosteric Residues Modulated by De-alpha-D-glucopyranoside Hydroxy Canagliflozin
Residue | Domain | Interaction | Functional Consequence |
---|---|---|---|
W269 | TM7 | π-Stacking with aglycone | Anchors hash domain rotation |
N75 | TM2 | H-bond to glucoside | Stabilizes TM1-TM2 interface |
S66 | TM1 | Water-mediated H-bond | Couples extracellular/inhibitor binding |
R158 | IL1 | Salt bridge disruption | Maintains intracellular gate closure |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7